4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid
Description
Historical Context and Discovery Timeline
The development of this compound emerges from the broader historical evolution of organosulfur chemistry, which has experienced significant advancement since the early 20th century. Organosulfur compounds containing carboxyl and sulfhydryl functional groups have been recognized as important synthetic intermediates since the systematic study of thiosalicylic acid and related compounds. The exploration of sulfur-containing aromatic compounds gained momentum through the investigation of thiobenzoic acid derivatives, which demonstrated enhanced acidity compared to their oxygen analogues due to the unique electronic properties of sulfur.
The systematic synthesis and characterization of halogenated sulfanylbenzoic acid derivatives developed through advances in nucleophilic aromatic substitution chemistry. Research into metallo-β-lactamase inhibitors, particularly focusing on compounds containing thiol and carboxylic acid groups on aromatic rings, contributed to the understanding of structure-activity relationships in sulfanyl-substituted benzoic acids. The compound's current cataloging in major chemical databases, including its assignment of Chemical Abstracts Service number 54435-14-2, reflects its establishment as a characterized chemical entity within the broader organosulfur compound classification system.
Structural Significance in Organosulfur Chemistry
The structural architecture of this compound exemplifies several fundamental principles governing organosulfur compound behavior and reactivity. The compound features a thioether linkage connecting two aromatic systems, which represents a significant class within organosulfur chemistry where sulfur exhibits bivalent character. This structural motif distinguishes it from sulfoxides and sulfones, which contain polyvalent sulfur atoms with expanded valence shells.
The positioning of substituents within the molecular framework creates specific electronic and steric effects that influence chemical reactivity. The chlorine atom at the 4-position of the benzoic acid ring system provides electron-withdrawing character through inductive effects, while the carboxylic acid functionality contributes additional electronic modulation. The fluorine substituent on the phenyl ring attached via the sulfanyl bridge further enhances the compound's electron-deficient character, creating opportunities for selective chemical transformations.
| Structural Feature | Chemical Significance | Electronic Effect |
|---|---|---|
| Sulfanyl Bridge | Thioether connectivity | Moderate electron donation |
| 4-Chloro Substitution | Halogen activation | Strong electron withdrawal |
| 4-Fluorophenyl Group | Aromatic fluorination | Moderate electron withdrawal |
| Carboxylic Acid | Hydrogen bond donor/acceptor | Strong electron withdrawal |
The compound's three-dimensional structure, as determined through computational modeling, reveals important geometric constraints that influence its chemical behavior. The sulfanyl bridge creates a non-planar arrangement between the two aromatic systems, allowing for conformational flexibility while maintaining conjugation between the aromatic rings through sulfur's p-orbital interactions.
Current Research Landscape and Knowledge Gaps
Contemporary research involving this compound focuses primarily on its utility as a synthetic intermediate and its potential biological activities. Current investigations examine the compound's role in advanced organic synthesis methodologies, particularly in the context of transition metal-catalyzed coupling reactions and nucleophilic aromatic substitution processes. Research into copper-catalyzed transformations of aryl alcohols to generate thioether products has demonstrated the relevance of sulfanyl-substituted aromatic compounds in developing environmentally sustainable synthetic pathways.
The compound's structural similarity to known bioactive molecules has prompted investigation into its potential pharmaceutical applications. Studies examining related sulfanyl-substituted benzoic acid derivatives have revealed significant inhibitory activity against metallo-β-lactamases, suggesting potential antimicrobial properties. The presence of both halogen substituents and the sulfanyl linkage creates multiple sites for potential protein interactions, making this compound class attractive for medicinal chemistry research.
| Research Area | Current Status | Key Findings |
|---|---|---|
| Synthetic Methodology | Active Investigation | Effective intermediate in coupling reactions |
| Biological Activity | Preliminary Studies | Potential antimicrobial properties identified |
| Material Properties | Limited Research | Electronic properties under investigation |
| Environmental Impact | Gap Identified | Biodegradation pathways unknown |
Significant knowledge gaps remain in understanding the complete biological profile of this compound. While structural analogues have demonstrated specific enzyme inhibition properties, comprehensive pharmacological evaluation of this particular compound remains incomplete. The compound's environmental fate and biodegradation pathways represent another area requiring systematic investigation, particularly given the persistence typically associated with halogenated aromatic compounds.
Advanced spectroscopic characterization and computational modeling studies would provide valuable insights into the compound's electronic structure and reactivity patterns. The development of efficient synthetic routes for large-scale preparation represents both an opportunity and a challenge for industrial applications. Future research directions should focus on exploring the compound's utility in materials science applications, given its unique combination of electronic properties and structural rigidity.
Properties
IUPAC Name |
4-chloro-2-(4-fluorophenyl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2S/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXSESXCUUOFHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30605961 | |
| Record name | 4-Chloro-2-[(4-fluorophenyl)sulfanyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30605961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54435-14-2 | |
| Record name | 4-Chloro-2-[(4-fluorophenyl)sulfanyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30605961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-fluorothiophenol as the primary starting materials.
Formation of Intermediate: The 4-fluorothiophenol is reacted with a suitable base, such as sodium hydride, to form the corresponding thiolate anion.
Nucleophilic Substitution: The thiolate anion is then reacted with 4-chlorobenzoic acid under nucleophilic substitution conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluorophenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Overview
Chemical Formula : C13H9ClFOS
Molecular Weight : 282.72 g/mol
IUPAC Name : 4-chloro-2-(4-fluorophenyl)sulfanylbenzoic acid
CAS Number : 54435-14-2
The compound features a chloro group at the 4-position, a fluorophenyl group at the 2-position, and a sulfanyl functional group attached to a benzoic acid framework.
Chemistry
- Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules, facilitating the development of novel chemical entities in medicinal chemistry and materials science.
Biology
- Enzyme Inhibition Studies : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further pharmacological exploration .
- Protein-Ligand Interactions : The unique structure allows for interaction studies that can elucidate binding affinities with various biological targets, providing insights into drug design .
Industry
- Specialty Chemicals Production : It is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial applications.
The biological activity of this compound has been investigated through various studies:
- Inhibition Studies : Preliminary findings suggest that this compound may inhibit key kinases associated with cancer cell proliferation. Detailed kinetic studies are necessary to quantify these effects.
- Binding Affinity Assays : Interaction studies have demonstrated binding to proteins implicated in metabolic pathways, indicating its potential as a lead compound for drug development.
- Toxicology Assessments : Initial toxicity evaluations suggest promising activity against certain targets; however, comprehensive safety profiles are still needed .
Case Studies and Research Findings
Several notable studies highlight the potential applications of this compound:
- Inhibition Studies : Research indicates that it may inhibit specific kinases involved in cancer cell proliferation. Detailed kinetic studies are required to quantify these effects.
- Binding Affinity Assays : Interaction studies have demonstrated that the compound binds to proteins implicated in metabolic pathways, suggesting its potential as a lead compound for drug development.
- Toxicology Assessments : Initial toxicity assessments indicate promising activity against certain targets; however, further evaluation is necessary to determine safety profiles.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluorophenyl groups can enhance its binding affinity and specificity towards these targets. The sulfanyl group can participate in redox reactions, further modulating its biological activity.
Comparison with Similar Compounds
Halogen Substitution Patterns
- 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid: Features a chlorine at position 4 and a 4-fluorophenyl-thioether group at position 2.
- Furosemide (5-(Aminosulfonyl)-4-chloro-2-(2-furanylmethyl)aminobenzoic acid): Contains a sulfamoyl group at position 5 and a furanylmethylamino group at position 2. The sulfamoyl moiety increases hydrogen-bonding capacity compared to the thioether group in the target compound .
- 4-Chloro-2-fluoro-5-sulfamylbenzoic acid : Substitutes the thioether with a fluorine atom at position 2 and a sulfamoyl group at position 4. This dual halogenation (Cl and F) and sulfonamide functionalization may enhance acidity and metabolic stability .
Structural Isomerism
- 2-(4-Chloro-3-fluorophenyl)sulfanylbenzoic acid (CAS 60810-59-5): A positional isomer with fluorine at the 3-position of the phenyl ring instead of the 4-position. Such minor positional changes can significantly alter crystal packing and solubility .
Functional Group Variations
Sulfanyl vs. Sulfonamide/Sulfamoyl Groups
Carboxylic Acid Derivatives
- 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid (Chlorthalidone-related compound): Incorporates a benzoyl group, forming a ketone-linked structure. This increases rigidity and may affect bioavailability compared to the simpler benzoic acid scaffold .
Physicochemical and Structural Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups | CAS Number |
|---|---|---|---|---|---|
| This compound* | C₁₃H₈ClFO₂S | 298.72 | Cl (4), S-(4-fluorophenyl) (2) | Thioether, Carboxylic acid | Not available |
| Furosemide | C₁₂H₁₁ClN₂O₅S | 330.77 | Cl (4), NH-(furanylmethyl) (2), SO₂NH₂ (5) | Sulfamoyl, Carboxylic acid | 54-31-9 |
| 4-Chloro-2-fluoro-5-sulfamylbenzoic acid | C₇H₅ClFNO₄S | 269.64 | Cl (4), F (2), SO₂NH₂ (5) | Sulfamoyl, Carboxylic acid | Not available |
| 2-(4-Chloro-3-fluorophenyl)sulfanylbenzoic acid | C₁₃H₈ClFO₂S | 298.72 | Cl (4), F (3), S-Ph (2) | Thioether, Carboxylic acid | 60810-59-5 |
*Theoretical values based on structural analogs.
Crystallographic and Material Design Considerations
Studies on isostructural compounds (e.g., 4-(4-fluorophenyl)-2-thiazole derivatives) reveal that even minor substituent changes (e.g., Cl vs. F) can disrupt crystallinity. For example, 3-chlorocinnamic acid and 3-bromocinnamic acid exhibit different crystal structures despite similar steric demands, underscoring the role of halogen size and polarizability . The thioether group in the target compound may promote sulfur-mediated intermolecular contacts, distinct from sulfonamide-based hydrogen bonds in analogs like Furosemide .
Biological Activity
4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid is an aromatic compound with significant potential in medicinal chemistry. Its unique structure, featuring a chloro group, a fluorophenyl moiety, and a sulfanyl functional group, suggests various biological activities. This article reviews the compound's biological activity, synthesis methods, and potential applications based on current research findings.
- Chemical Formula : C13H9ClFOS
- Molecular Weight : 282.718 g/mol
- Structural Features :
- Chloro group at the 4-position
- Fluorophenyl substituent at the 2-position
- Sulfanyl functional group attached to a benzoic acid framework
Biological Activity
The biological activity of this compound has been investigated in several studies, indicating its potential as an inhibitor of specific biological pathways. Notably, it may interact with enzymes or receptors involved in cell signaling and proliferation.
Preliminary studies suggest that this compound may inhibit key enzymes related to metabolic pathways. However, comprehensive pharmacological studies are still needed to elucidate its exact mechanisms of action and potential side effects.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Starting Materials : 2-Mercaptobenzoic acid and various substituted aryl halides.
- Reaction Conditions : Often conducted under reflux conditions with bases such as potassium hydroxide or sodium acetate.
- Yield : The synthesis can yield high-purity products through careful control of reaction conditions.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-2-(4-fluorophenyl)amino benzoic acid | Contains an amino group instead of sulfanyl | Different reactivity due to amino functionality |
| 4-Chloro-2-fluorobenzoic acid | Lacks the sulfanyl group | Simpler structure, less versatile in reactions |
| 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | Isoxazole ring included | Different heterocyclic structure, varying activity |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Inhibition Studies : Research indicates that this compound may inhibit specific kinases involved in cancer cell proliferation. Detailed kinetic studies are required to quantify these effects.
- Binding Affinity Assays : Interaction studies have demonstrated that the compound binds to proteins implicated in metabolic pathways, suggesting its potential as a lead compound for drug development.
- Toxicology Assessments : Initial toxicity assessments indicate that while the compound shows promising activity against certain targets, further evaluation is necessary to determine safety profiles.
Q & A
Q. What are the optimal synthetic routes for preparing 4-chloro-2-(4-fluorophenyl)sulfanylbenzoic acid, and how can purity be validated?
Methodological Answer: The synthesis typically involves sulfanylation of 4-chloro-2-halobenzoic acid derivatives with 4-fluorothiophenol under nucleophilic aromatic substitution conditions. Key steps include:
- Chlorosulfonation : Reacting benzoic acid precursors with chlorosulfonic acid to introduce reactive sites for sulfur linkage .
- Thioether Formation : Using catalytic base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 80–100°C for 12–24 hours to ensure complete substitution .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity.
- Validation : Purity is confirmed via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) and melting point analysis (mp 185–187°C, consistent with structurally related benzoic acids) .
Q. How can crystallographic data for this compound be obtained and interpreted?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:
- Crystallization : Slow evaporation of a saturated DMSO solution to grow diffraction-quality crystals.
- Data Collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement .
- Validation : Check R-factor (<5%), bond length deviations (±0.02 Å), and ORTEP-3 for thermal ellipsoid visualization .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of sulfanylation in this compound?
Methodological Answer: Regioselectivity arises from electronic and steric effects:
- Electronic Effects : The chloro group at position 4 activates the ortho position via electron-withdrawing inductive effects, favoring nucleophilic attack by the 4-fluorothiophenol sulfur .
- Steric Hindrance : Substituents at position 2 (sulfanyl group) and 4 (chloro) create a planar geometry, reducing steric clash during substitution.
- Computational Validation : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states to confirm activation barriers at specific positions .
Q. How can computational modeling predict the compound’s biological activity?
Methodological Answer:
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify hydrogen-bond acceptors (carboxylic acid) and hydrophobic regions (aromatic rings) for target binding .
- Molecular Docking : Dock the compound into protein targets (e.g., carbonic anhydrase II) using AutoDock Vina. Key interactions include:
- ADMET Prediction : SwissADME predicts moderate bioavailability (LogP ~2.5) and blood-brain barrier exclusion (TPSA >80 Ų) .
Q. What analytical techniques resolve contradictions in reported spectral data for this compound?
Methodological Answer:
- NMR Discrepancies : Conflicting C NMR signals (e.g., carbonyl carbon at ~170 ppm) can arise from tautomerism. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to stabilize dominant tautomers .
- Mass Spectrometry : High-resolution ESI-MS (m/z calc. 310.02 [M-H]⁻) distinguishes isotopic patterns from impurities .
- IR Spectroscopy : Confirm the carboxylic acid O-H stretch (2500–3000 cm⁻¹) and sulfanyl C-S bond (600–700 cm⁻¹) to rule out oxidation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
